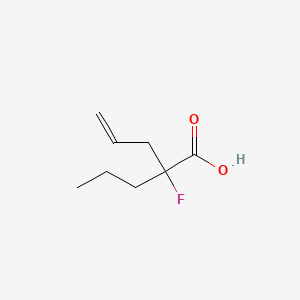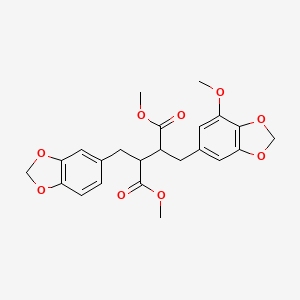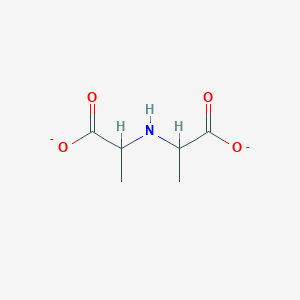
2,2'-Azanediyldipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-iminodipropanoate is a dicarboxylic acid dianion. It derives from a propionate. It is a conjugate base of a 2,2'-iminodipropanoic acid.
Aplicaciones Científicas De Investigación
Study of Oxidative Stress
- Free Radical Research : The dynamics of oxidation and antioxidation can be studied using 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), a compound closely related to 2,2'-Azanediyldipropanoate. AIPH has been found effective in generating free radicals, crucial for investigating oxidative stress in various biological systems, including micelles, lipoproteins, cells, and animal models (Yoshida et al., 2004).
Synthetic Chemistry and Material Science
- Synthesis of Dialkyl 2,2'-[Carbonylbis(azanediyl)]dibenzoates : A study in "Synthesis" outlines the preparation of ureas and azido esters derived from 2,2'-Azanediyldipropanoate using Curtius rearrangement, demonstrating the compound's versatility in organic synthesis (Khouili et al., 2021).
Polymerization Studies
- Macromolecules : Research into the free-radical solution polymerization of 2-ethylhexyl acrylate, using initiators related to 2,2'-Azanediyldipropanoate, reveals insights into the branching of polymers. This is crucial for understanding polymer structures and properties (Heatley et al., 1998).
Environmental and Biological Applications
- Environmental Toxicology and Chemistry : The degradation of azo dyes, including compounds similar to 2,2'-Azanediyldipropanoate, by environmental microorganisms and helminths, has been reviewed. This research is essential for understanding the environmental impact and breakdown of azo dyes (Chung & Stevens, 1993).
Propiedades
Nombre del producto |
2,2'-Azanediyldipropanoate |
|---|---|
Fórmula molecular |
C6H9NO4-2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-(1-carboxylatoethylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2 |
Clave InChI |
FIOHTMQGSFVHEZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C(=O)[O-])NC(C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



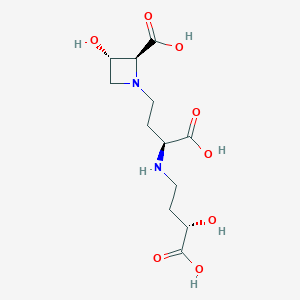
![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)
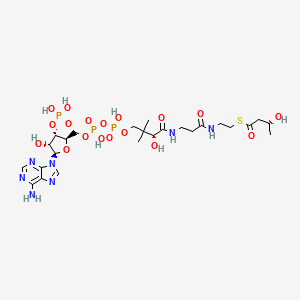
![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)
![tert-butyl 7-chloro-5-[(3S,5R)-3,4,5-trimethylpiperazine-1-carbonyl]-4H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1247254.png)
![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)
![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)
![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)
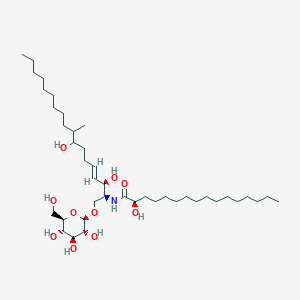
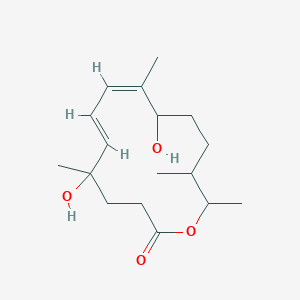
![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)
![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)
